(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one
Description
The compound “(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one” (CAS: 903869-56-7) is a benzofuran-3(2H)-one derivative with a Z-configuration at the C2 benzylidene double bond. Its structure features:
- A 4-fluorobenzylidene group at position 2, contributing to electronic and steric modulation.
- A methyl group at position 4, influencing steric bulk and metabolic stability.
- A hydroxyl group at position 6, critical for hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-15-12-19(28)18(14-26-8-6-25(7-9-26)10-11-27)23-21(15)22(29)20(30-23)13-16-2-4-17(24)5-3-16/h2-5,12-13,27-28H,6-11,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDHEWSAENJCNJ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex organic compound with potential pharmacological applications. Its structure includes a benzofuran core, which is known for various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Molecular Weight : 348.39 g/mol
- Functional Groups : Benzofuran, piperazine, hydroxyl group, and fluorobenzylidene.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : The compound may inhibit viral replication through interference with viral polymerases or other essential viral proteins.
- Antioxidant Properties : The hydroxyl groups in its structure can scavenge free radicals, contributing to its antioxidant capacity.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cell proliferation.
Antiviral Efficacy
Research has indicated that compounds similar to (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one exhibit significant antiviral activity. For instance, a study on related benzofuran derivatives demonstrated inhibition of Hepatitis B Virus (HBV) replication with IC50 values in the low nanomolar range .
| Compound | Target Virus | IC50 (nM) |
|---|---|---|
| Compound A | HBV | 120 |
| Compound B | HIV | 31 |
| (Z)-2-(4-fluorobenzylidene)... | TBD | TBD |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown promising results, suggesting that the presence of hydroxyl groups enhances their ability to neutralize free radicals .
Case Studies
-
Case Study on Antiviral Activity :
A recent study synthesized a series of benzofuran derivatives and tested their antiviral properties against HBV. The results indicated that modifications at the benzofuran core significantly influenced antiviral efficacy, with some derivatives achieving EC50 values as low as 7.8 nM . -
Case Study on Antioxidant Properties :
Another research focused on the antioxidant capacity of benzofuran derivatives, revealing that compounds with multiple hydroxyl groups exhibited enhanced radical scavenging activity. This suggests potential applications in oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-3(2H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula.
Key Findings from Structural Analysis
Substituent Effects on Lipophilicity: The trimethoxybenzylidene analogue (470.52 g/mol) has higher lipophilicity (predicted logP ~3.2) compared to the target compound (logP ~2.8), which may improve membrane permeability but reduce aqueous solubility.
Electronic Modulation: The 4-fluorobenzylidene group in the target compound provides electron-withdrawing effects, stabilizing the benzylidene moiety against enzymatic degradation .
Piperazine/Piperidine Modifications: The hydroxyethyl-piperazine group in the target compound and trimethoxy analogue improves water solubility via hydrogen bonding, critical for pharmacokinetics.
Bioactivity Predictions: Thiophene-substituted derivatives may exhibit unique binding in sulfur-rich environments (e.g., cysteine residues in kinases). The hydroxyl group at C6 in all analogues is essential for hydrogen-bond donor activity, a feature often linked to anti-inflammatory or anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
